1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone
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Overview
Description
1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tolyloxy group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone typically involves the reaction of 1-chloro-(4-tolyloxy)benzene with 1-(4-hydroxylphenyl)ethanone in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Mannich Reaction: This compound can participate in Mannich condensation reactions with formaldehyde and secondary amines to form aminomethoxy derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives have shown potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-(p-Tolyloxy)-5-chlorophenyl)ethanone can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the tolyloxy and chlorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClO2 |
---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
1-[5-chloro-2-(4-methylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-6-13(7-4-10)18-15-8-5-12(16)9-14(15)11(2)17/h3-9H,1-2H3 |
InChI Key |
DDOUTTJLGRSIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C |
Origin of Product |
United States |
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